5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 5-[(naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is derived through hierarchical substitution of the parent 3H-1,2,4-dithiazole-3-thione scaffold. The numbering of the dithiazole ring follows standard heterocyclic conventions, prioritizing the thione sulfur at position 3 and assigning position 5 to the (naphthalen-2-yl)amino substituent. The naphthalene moiety is explicitly specified as the 2-yl isomer to avoid ambiguity, distinguishing it from alternative positional isomers such as 1-naphthyl derivatives.
Tautomeric possibilities arise from the thione (-S) and thiol (-SH) groups, though the thione form dominates due to thermodynamic stability. Isomerism may also occur if the (naphthalen-2-yl)amino group adopts alternative orientations relative to the dithiazole plane, though steric hindrance from the naphthalene system likely restricts rotational freedom.
Comparative Analysis with Related 1,2,4-Dithiazole Derivatives
The structural uniqueness of 5-[(naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione becomes evident when contrasted with simpler derivatives:
The naphthalen-2-yl group introduces significant steric bulk and π-conjugation, potentially enhancing intermolecular π-π stacking compared to smaller amino substituents. Electronic effects from the aromatic system may also modulate the electron density of the dithiazole ring, influencing reactivity at the thione sulfur.
Crystallographic Data and X-ray Diffraction Studies
While X-ray diffraction data for 5-[(naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione remains unreported, insights can be extrapolated from related structures. The parent 1,2,4-dithiazole-3-thione exhibits a planar ring geometry with bond lengths of 1.65 Å (C=S) and 1.71 Å (S-S). The naphthalene substituent is expected to induce slight puckering in the dithiazole ring due to steric interactions, as observed in similarly substituted thiazoles. Hydrogen bonding between the thione sulfur and amino hydrogen may further stabilize the crystal lattice, analogous to patterns seen in 5-amino-3H-1,2,4-dithiazole-3-thione derivatives.
Properties
CAS No. |
918504-06-0 |
|---|---|
Molecular Formula |
C12H8N2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-(naphthalen-2-ylamino)-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C12H8N2S3/c15-12-14-11(16-17-12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,15) |
InChI Key |
DDUFARHAUKRKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=S)SS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione typically involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dithiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazole derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. A study highlighted the activity of thiazole-based compounds against the A-431 cell line, with some exhibiting IC50 values lower than established chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance cytotoxicity, making it a valuable scaffold for developing new anticancer drugs.
2. Antimicrobial Properties
Thiazole derivatives have also been explored for their antibacterial activity. A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial effects. Some derivatives outperformed conventional antibiotics such as ampicillin and streptomycin against resistant strains . The presence of electron-withdrawing groups on the phenyl ring was found to be crucial for enhancing antibacterial activity.
3. Anticonvulsant Effects
The anticonvulsant potential of thiazole derivatives has been investigated through various animal models. Compounds similar to 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione have shown efficacy in reducing seizure activity in experimental settings . This application highlights the compound's role in neurological disorders.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiazole compounds make them suitable candidates for applications in organic electronics. Their ability to act as charge transport materials has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthalene moieties enhances the stability and efficiency of these devices .
2. Coordination Chemistry
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione can serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts and materials with tailored properties .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific modifications led to enhanced potency against breast cancer cells compared to standard treatments. The study employed molecular docking simulations to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .
Case Study 2: Antibacterial Screening
In another investigation, a library of thiazole-based compounds was screened for antibacterial activity against multi-drug resistant strains. The results demonstrated that certain derivatives exhibited MIC values significantly lower than those of commonly used antibiotics, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Chemical Structure : Combines a dithiazole ring with a naphthalene group, enabling strong electron-withdrawing effects for efficient sulfur transfer.
- Functionality : Reacts with phosphite triester intermediates during solid-phase synthesis, replacing oxygen with sulfur .
- Stability : Solutions in pyridine/acetonitrile (0.05–0.1 M) remain stable for extended periods, making it suitable for automated synthesizers .
Comparison with Similar Compounds
Key Findings :
Structural Analogs in Medicinal and Coordination Chemistry
Triazole- and dithiazole-thione derivatives are explored for biological activity and metal coordination.
Key Findings :
- Biological Activity: Triazole-thiones with aromatic substituents (e.g., naphthalen-1-yl) exhibit anticancer properties via metal coordination, whereas DDTT is non-biological and specialized for synthesis .
- Structural Flexibility : Replacing the dithiazole core with triazole (as in ) alters electronic properties, reducing sulfurization efficacy but enabling medicinal applications .
Biological Activity
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,2,3-dithiazoles, which are known for their potential in medicinal chemistry due to various pharmacological properties such as antibacterial, antifungal, anticancer, and antiviral activities.
- Molecular Formula : C12H8N2S
- Molecular Weight : 276.4 g/mol
- Structural Characteristics : The compound features a naphthyl group attached to an amino group on a dithiazole ring, which contributes to its unique biological properties .
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have shown that 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing notable inhibition zones .
- A comparative study indicated that this compound's effectiveness is comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
-
Antifungal Properties :
- The compound has demonstrated antifungal activity against several fungi including Candida albicans and Aspergillus niger. In one study, it achieved a 92% inhibition rate against Botrytis cinerea at a concentration of 500 ppm .
- The mechanism of action appears to involve disruption of fungal cell wall synthesis or function, although detailed mechanisms remain under investigation.
-
Anticancer Activity :
- Preliminary studies indicate that 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Specific studies have focused on its effects on breast cancer and leukemia cells, where it showed promising results in inhibiting cell proliferation .
Other Biological Activities
- Antiviral Effects : Research suggests that this compound may inhibit viral replication in certain models, although specific viruses and mechanisms need further elucidation.
- Antifibrotic Activity : The compound has also been investigated for its potential to reduce fibrosis in tissue models, indicating a broader application in treating fibrotic diseases .
Structure-Activity Relationship (SAR)
The biological activity of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione can be attributed to its structural features:
- The presence of the naphthyl group enhances lipophilicity and biological interaction with cellular targets.
- Substituents on the dithiazole ring influence the binding affinity and selectivity towards biological targets.
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Activity :
Q & A
Q. Table 1. Key Reaction Parameters for Derivative Synthesis
Q. Table 2. Computational vs. Experimental Spectral Data
| Technique | Calculated Value (DFT) | Experimental Value | Deviation |
|---|---|---|---|
| IR (C=S stretch) | 1245 cm | 1250 cm | 0.4% |
| H NMR | δ 8.2 ppm (naphthyl H) | δ 8.3 ppm | 1.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
